

discovery and history of 4-Formylnicotinonitrile

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Compound of Interest

Compound Name: 4-Formylnicotinonitrile

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An In-depth Technical Guide to **4-Formylnicotinonitrile**: Synthesis, History, and Application

Abstract

4-Formylnicotinonitrile, a disubstituted pyridine derivative, stands as a crucial heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of both the formyl and cyano groups, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of **4-Formylnicotinonitrile**, delving into its physicochemical properties, plausible synthetic routes grounded in the historical development of heterocyclic chemistry, and its contemporary applications in drug discovery. We will explore the strategic considerations behind its synthesis, detailing key experimental protocols and the chemical logic that underpins them.

Introduction: The Molecular Profile of 4-Formylnicotinonitrile

4-Formylnicotinonitrile (also known as 4-cyano-3-pyridinecarboxaldehyde) is a solid organic compound characterized by a pyridine ring substituted at the 3-position with a nitrile group ($\text{-C}\equiv\text{N}$) and at the 4-position with a formyl group (-CHO).^{[1][2]} This arrangement of functional groups imparts significant reactivity and utility, making it a valuable intermediate for creating active pharmaceutical ingredients (APIs) and other specialized chemicals.^[2] The nitrile group is a robust and often metabolically stable pharmacophore, while the aldehyde function provides a reactive handle for a multitude of chemical transformations, including reductive aminations, condensations, and multicomponent reactions.^{[2][3]}

Below is the fundamental structure of **4-Formylnicotinonitrile**.

Caption: Chemical structure of **4-Formylnicotinonitrile**.

Table 1: Physicochemical Properties of **4-Formylnicotinonitrile**

Property	Value	Reference
CAS Number	1060802-57-4	[1] [2]
Molecular Formula	C ₇ H ₄ N ₂ O	[1] [2]
Molecular Weight	132.12 g/mol	[1] [2]
Appearance	Solid	[1]
Purity	Typically ≥97%	[1]

| Storage | Room temperature [\[2\]](#) |

The Historical Context and Synthetic Emergence

A definitive "discovery" paper for **4-Formylnicotinonitrile** is not readily identifiable in seminal chemical literature. Its emergence is more accurately understood as a result of the maturation of synthetic methodologies for functionalizing pyridine rings. The CAS registry number, 1060802-57-4, suggests its formal documentation is relatively recent. Its history is therefore intertwined with the development of two key chemical transformations: the oxidation of methylpyridines and the cyanation of pyridine N-oxides.

Plausible Synthetic Pathways and Methodologies

The synthesis of polysubstituted pyridines like **4-Formylnicotinonitrile** requires careful strategic planning. The electron-deficient nature of the pyridine ring complicates direct electrophilic substitution. Therefore, syntheses typically rely on building the ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyridine scaffold. Below are two logical and historically significant pathways for its preparation.

Pathway A: Catalytic Oxidation of 4-Methylnicotinonitrile

This is arguably the most direct and industrially scalable approach. The strategy involves the selective oxidation of the methyl group of a precursor, 4-methylnicotinonitrile. This method leverages the availability of substituted picolines (methylpyridines) and the extensive development of catalytic oxidation systems.[4][5][6]

Logical Workflow:

Caption: Workflow for the synthesis via catalytic oxidation.

Experimental Rationale & Protocol:

Vanadium-based catalysts, often supported on titanium dioxide (TiO_2), are widely used for the gas-phase oxidation of methyl aromatics.[4][6] The addition of promoters can enhance selectivity and catalyst stability.[4][5] Molecular oxygen, typically from the air, serves as the terminal oxidant, making this an economically and environmentally attractive method.[7]

Step-by-Step Protocol (Illustrative):

- **Catalyst Bed Preparation:** A tubular reactor is packed with a $\text{V}_2\text{O}_5\text{-TiO}_2$ catalyst.
- **Vaporization:** A solution of 4-methylnicotinonitrile is vaporized and mixed with a stream of pre-heated air.
- **Catalytic Reaction:** The gaseous mixture is passed through the heated catalyst bed, maintained at a temperature between $300\text{-}450^\circ\text{C}$. [8] The contact time is carefully controlled to maximize the yield of the aldehyde while minimizing over-oxidation to the corresponding carboxylic acid.
- **Condensation & Collection:** The product stream exiting the reactor is cooled, causing the **4-Formylnicotinonitrile** to condense.
- **Purification:** The crude product is collected and purified, typically by recrystallization or column chromatography, to yield the final product.

Pathway B: Cyanation via a Modified Reissert-Henze Reaction

This pathway starts with a 4-substituted pyridine, introduces the aldehyde functionality, and then adds the nitrile group. A classic method for introducing a cyano group to a pyridine ring is the Reissert-Henze reaction.^{[9][10]} This reaction involves the activation of a pyridine N-oxide with an acyl halide, followed by nucleophilic attack by a cyanide source.^{[11][12]}

Logical Workflow:

Caption: Workflow for synthesis via a Reissert-Henze type reaction.

Experimental Rationale & Protocol:

- **N-Oxide Formation:** The synthesis begins with the oxidation of a suitable precursor, like 4-formylpyridine, to its N-oxide. This was first reported by Jakob Meisenheimer using peroxy acids.^[13] The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic attack.^[13]
- **Reissert-Henze Reaction:** The pyridine N-oxide is treated with an activating agent like benzoyl chloride or dimethylcarbamoyl chloride, followed by a cyanide source such as trimethylsilyl cyanide (TMSCN).^[12] This forms an intermediate dihydropyridine adduct.
- **Aromatization:** The adduct is then rearomatized, often spontaneously or upon work-up, to yield the final cyanated pyridine product.

Step-by-Step Protocol (Illustrative):

- **Activation:** To a solution of 4-formylpyridine N-oxide in a suitable solvent like dichloromethane, dimethylcarbamoyl chloride is added at 0°C.
- **Cyanation:** Trimethylsilyl cyanide (TMSCN) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).^[12]
- **Quenching & Extraction:** The reaction is carefully quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification: The crude product is purified by silica gel chromatography to afford pure **4-Formylnicotinonitrile**.

Table 2: Comparison of Synthetic Pathways

Feature	Pathway A (Oxidation)	Pathway B (Cyanation)
Starting Material	4-Methylnicotinonitrile	4-Formylpyridine N-Oxide
Key Transformation	C-H Oxidation	Nucleophilic Cyanation
Pros	High atom economy, potentially fewer steps, suitable for large scale.	Milder reaction conditions, high regioselectivity often achievable.

| Cons | Risk of over-oxidation, may require high temperatures/pressures. | Multi-step, may use toxic cyanide reagents, N-oxide preparation required. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of **4-Formylnicotinonitrile** lies in its role as a versatile scaffold in the synthesis of biologically active molecules. The dual functionality allows for sequential or one-pot modifications, making it an ideal substrate for building compound libraries for high-throughput screening.^{[14][15]}

- Multicomponent Reactions (MCRs): The aldehyde group can readily participate in MCRs like the Ugi or Strecker reactions, allowing for the rapid assembly of complex molecules from simple precursors in a single step.^{[14][16]} This accelerates the drug discovery cycle by efficiently generating molecular diversity.
- Heterocycle Synthesis: The molecule serves as a precursor for fused heterocyclic systems. For example, the formyl and nitrile groups can react with various binucleophiles to construct annulated pyridine rings, which are common motifs in pharmaceuticals.
- Scaffold for Targeted Inhibitors: The pyridine core is a "privileged scaffold" in medicinal chemistry.^[17] By modifying the formyl and cyano groups, chemists can design potent and

selective inhibitors for various biological targets, such as kinases or proteases. For instance, related pyrido[2,3-d]pyrimidin-7(8H)-one structures have been developed as irreversible covalent FGFR inhibitors for cancer treatment.[18]

Conclusion

While the specific moment of its first synthesis may be lost to the annals of routine laboratory work, the story of **4-Formylnicotinonitrile** is a testament to the enabling power of synthetic organic chemistry. Its logical construction is based on foundational reactions that have been refined over decades. As a bifunctional building block, it provides medicinal chemists with a powerful tool to rapidly access novel chemical space. The continued exploration of its reactivity will undoubtedly lead to the discovery of new therapeutic agents and advanced materials, solidifying its place as a cornerstone intermediate in modern chemical synthesis.

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References

1. 4-Formylnicotinonitrile | CymitQuimica [cymitquimica.com]
2. 4-Formylnicotinonitrile [myskinrecipes.com]
3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
4. mdpi.com [mdpi.com]
5. researchgate.net [researchgate.net]
6. researchgate.net [researchgate.net]
7. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
8. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
9. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 14. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 18. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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